molecular formula C15H14N2O B1443386 4-[3-(Dimethylamino)phenoxy]benzonitrile CAS No. 1307474-16-3

4-[3-(Dimethylamino)phenoxy]benzonitrile

Cat. No.: B1443386
CAS No.: 1307474-16-3
M. Wt: 238.28 g/mol
InChI Key: QTNGTUOZQATMFC-UHFFFAOYSA-N
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Description

4-[3-(Dimethylamino)phenoxy]benzonitrile is a synthetic organic compound with the molecular weight of 238.29 . It is recognized for its potential in biomedical research.


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C15H14N2O/c1-17(2)13-4-3-5-15(10-13)18-14-8-6-12(11-16)7-9-14/h3-10H,1-2H3 .

Scientific Research Applications

Nonadiabatic Relaxation Dynamics

4-(N,N-Dimethylamino)benzonitrile (DMABN) is primarily recognized for its dual fluorescence. The relaxation dynamics post-photoexcitation to the S2 state have been a subject of extensive study. Notably, the internal conversion from S2 to S1 state occurs rapidly, within an average of 8.5 fs, without significant torsion of the dimethylamino group relative to the aromatic ring. This conversion is primarily influenced by the skeletal deformation modes of the aromatic ring and the stretching of the ring-dimethylamino nitrogen bond, leading to a non-twisted or slightly twisted locally excited structure. These findings offer a fresh perspective on previous time-resolved experiments (Kochman et al., 2015).

Multimode Charge-Transfer Dynamics

DMABN's charge-transfer (CT) dynamics have been deeply explored using ultraviolet femtosecond stimulated Raman spectroscopy (FSRS). The studies reveal intricate dynamics with specific time constants associated with transitions between various excited states. The FSRS spectra highlight the dynamics along critical vibrational coordinates, contributing to our understanding of the CT process and the structural and hydrogen bonding changes occurring during the molecule's relaxation within the CT state potential energy surface (Rhinehart, Challa, & McCamant, 2012).

Photodynamic Therapy Applications

Derivatives of DMABN bearing 2-[3-(dimethylamino)phenoxy]ethanol substituents have been synthesized, leading to the creation of water-soluble quaternized products. These compounds exhibit excellent solubility in both organic and aqueous solutions, making them particularly useful for cancer treatment via photodynamic therapy. The photophysical and photochemical properties of these synthesized compounds have been extensively investigated, underscoring their potential in therapeutic applications (Çakır, Çakır, Bıyıklıoğlu, Durmuş, & Kantekin, 2013).

Vibrational Analysis and Spectra

Extensive vibrational analysis of DMABN has been conducted through infrared and Raman spectra studies. The strong interaction between the dimethylamino group and the benzene ring is reflected in the empirical and quantum-chemical force fields, providing insights into the vibrational characteristics of the molecule (Okamoto, Inishi, Nakamura, Kohtani, & Nakagaki, 2000).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It is recommended to use personal protective equipment when handling this compound .

Biochemical Analysis

Biochemical Properties

4-[3-(Dimethylamino)phenoxy]benzonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to specific active sites on enzymes, leading to either inhibition or activation of the enzyme’s activity. For instance, it may act as an inhibitor for certain enzymes by binding to their active sites and preventing substrate access .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of specific genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, leading to changes in cellular responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . Furthermore, the compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has also revealed potential changes in cellular function, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function. At higher doses, toxic or adverse effects may be observed, including cellular damage and disruption of normal cellular processes . Threshold effects have also been noted, where a specific dosage level is required to elicit a significant biological response.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux by altering the activity of key enzymes involved in metabolic processes . Additionally, it may affect the levels of specific metabolites, leading to changes in cellular metabolism and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments . The distribution of the compound within tissues can also influence its biological activity and efficacy.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can impact the compound’s ability to interact with specific biomolecules and exert its biochemical effects.

Properties

IUPAC Name

4-[3-(dimethylamino)phenoxy]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-17(2)13-4-3-5-15(10-13)18-14-8-6-12(11-16)7-9-14/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTNGTUOZQATMFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC=C1)OC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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